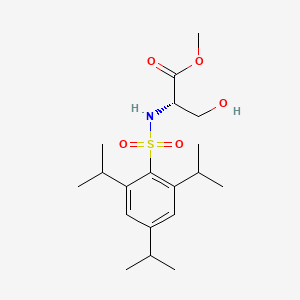

(S)-methyl 3-hydroxy-2-(2,4,6-triisopropylphenylsulfonamido)propanoate

Vue d'ensemble

Description

(S)-methyl 3-hydroxy-2-(2,4,6-triisopropylphenylsulfonamido)propanoate is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its complex structure, which includes a sulfonamide group attached to a triisopropylphenyl ring, and a hydroxy group on a propanoate backbone. Its stereochemistry is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-methyl 3-hydroxy-2-(2,4,6-triisopropylphenylsulfonamido)propanoate typically involves several steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,6-triisopropylbenzenesulfonyl chloride and (S)-methyl 3-hydroxypropanoate.

Formation of Sulfonamide: The sulfonyl chloride reacts with an amine to form the sulfonamide intermediate. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid by-product.

Esterification: The hydroxy group of (S)-methyl 3-hydroxypropanoate is esterified using a suitable esterification reagent like methanol in the presence of an acid catalyst such as sulfuric acid.

Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This often includes:

Optimization of Reaction Conditions: Industrial processes optimize reaction conditions to maximize yield and minimize waste.

Continuous Flow Chemistry: This method can be employed to enhance the efficiency and scalability of the synthesis.

Automated Purification Systems: Industrial setups often use automated systems for purification to ensure consistency and quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-methyl 3-hydroxy-2-(2,4,6-triisopropylphenylsulfonamido)propanoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Nucleophiles: Ammonia (NH3), primary amines (RNH2).

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of various sulfonamide derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

1. Anticancer Activity

Recent studies have highlighted the potential of compounds similar to (S)-methyl 3-hydroxy-2-(2,4,6-triisopropylphenylsulfonamido)propanoate in inhibiting cancer cell proliferation. For instance, derivatives of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate have shown selective inhibition against colon cancer cells (HCT-116). The IC50 values for these compounds ranged from 0.12 mg/mL to 0.81 mg/mL, indicating their effectiveness as anticancer agents .

2. Histone Deacetylase Inhibition

Compounds derived from this class have been investigated as histone deacetylase inhibitors (HDACIs), which play a crucial role in cancer therapy by affecting gene expression. The structure-activity relationship studies suggest that modifications to the sulfonamide group can enhance inhibitory activity .

Biochemical Research

1. Enzyme Inhibition Studies

this compound may serve as a valuable tool in enzyme inhibition studies. Its structural features allow it to interact with various enzymes involved in metabolic pathways, providing insights into enzyme mechanisms and potential therapeutic targets.

2. Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with specific protein targets. Such studies can elucidate the mechanism of action and guide the design of more potent derivatives .

Synthetic Organic Chemistry

1. Building Block for Synthesis

This compound can act as a building block in the synthesis of more complex molecules. Its functional groups allow for various chemical reactions such as acylation and amination, making it a versatile intermediate in organic synthesis .

2. Total Synthesis of Bioactive Compounds

this compound can be utilized in the total synthesis of bioactive natural products. For example, it has been suggested as a precursor in synthesizing potent antimitotic agents like discodermolide .

Case Studies

Mécanisme D'action

The mechanism of action of (S)-methyl 3-hydroxy-2-(2,4,6-triisopropylphenylsulfonamido)propanoate involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes, thereby inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

®-methyl 3-hydroxy-2-(2,4,6-triisopropylphenylsulfonamido)propanoate: The enantiomer of the compound, differing in its stereochemistry.

Methyl 3-hydroxy-2-(phenylsulfonamido)propanoate: Lacks the triisopropyl groups, resulting in different steric and electronic properties.

Ethyl 3-hydroxy-2-(2,4,6-triisopropylphenylsulfonamido)propanoate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

(S)-methyl 3-hydroxy-2-(2,4,6-triisopropylphenylsulfonamido)propanoate is unique due to its specific stereochemistry and the presence of bulky triisopropyl groups, which can significantly influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying stereochemical effects in chemical and biological systems.

Activité Biologique

(S)-Methyl 3-hydroxy-2-(2,4,6-triisopropylphenylsulfonamido)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by its unique structure that includes a sulfonamide group and a hydroxyl functional group. The synthesis of this compound typically involves the reaction of 3-hydroxy-2-methylpropanoic acid with 2,4,6-triisopropylphenylsulfonamide, utilizing standard organic synthesis techniques such as esterification and purification methods.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in metabolic pathways.

- Antioxidant Properties : It may possess antioxidant capabilities that protect cells from oxidative stress.

- Anti-inflammatory Effects : There is evidence suggesting that this compound can modulate inflammatory responses in cellular models.

In Vitro Studies

Several in vitro studies have been conducted to assess the biological activity of this compound:

- Cell Viability Assays : The compound was tested against various cancer cell lines to evaluate its cytotoxic effects. Results indicated IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL for different derivatives derived from similar structures .

- Enzyme Activity : Studies demonstrated that the compound inhibited enzymes such as tyrosinase and collagenase, which are crucial in skin aging processes .

- Molecular Docking Studies : Computational docking studies have predicted favorable binding interactions with target enzymes, supporting its potential as a therapeutic agent .

Anti-Aging Potential

A notable study focused on the anti-aging properties of this compound analogs demonstrated their ability to inhibit tyrosinase and elastase effectively. Compounds derived from this structure showed significant inhibition rates (IC50 values around 1.05 µM for tyrosinase), indicating their potential use in cosmetic formulations aimed at reducing skin aging .

Cancer Research

In cancer research, derivatives of this compound have been evaluated for their antiproliferative effects on colon cancer cells (HCT-116). The findings revealed that several compounds exhibited selective toxicity towards cancerous cells while sparing normal cells like HEK-293 .

Summary of Findings

| Biological Activity | Observation | IC50 Values |

|---|---|---|

| Tyrosinase Inhibition | Effective inhibitors found | ~1.05 µM |

| Collagenase Inhibition | Significant inhibition observed | Varies by compound |

| Antiproliferative Activity | Selective toxicity towards cancer cells | 0.12 - 0.81 mg/mL |

| Anti-inflammatory Effects | Modulation of inflammatory markers | Not quantified |

Propriétés

IUPAC Name |

methyl (2S)-3-hydroxy-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31NO5S/c1-11(2)14-8-15(12(3)4)18(16(9-14)13(5)6)26(23,24)20-17(10-21)19(22)25-7/h8-9,11-13,17,20-21H,10H2,1-7H3/t17-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZVGAOZBSSSTDW-KRWDZBQOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NC(CO)C(=O)OC)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N[C@@H](CO)C(=O)OC)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.